molecular formula C16H12Cl2N2O3S2 B2732460 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 886925-71-9

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No. B2732460
CAS RN: 886925-71-9
M. Wt: 415.3
InChI Key: NWYJWNYSMLKIEB-UHFFFAOYSA-N
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Description

“N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide” is a complex organic compound. It contains a benzothiazole ring which is a heterocyclic compound, more specifically, a thiazole with a benzene ring fused to it. This compound also contains a dichloro group, an ethylsulfonyl group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the dichloro group, the ethylsulfonyl group, and the benzamide group. The presence of these groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole ring, the dichloro group, the ethylsulfonyl group, and the benzamide group. The dichloro group, for example, might make the compound more reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might contribute to its aromaticity, and the dichloro group might influence its polarity .

Scientific Research Applications

Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, including derivatives similar to N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, have been synthesized and tested for cardiac electrophysiological activity. These compounds, including N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, have shown potency and efficacy in in vitro and in vivo models of reentrant arrhythmias, comparable to other class III agents (Morgan et al., 1990).

Antimicrobial and Antifungal Action

Research has extended to sulfonyl-substituted nitrogen-containing heterocyclic systems, leading to the synthesis of compounds including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides. These substances have demonstrated sensitivity to Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential in antimicrobial and antifungal applications (Sych et al., 2019).

Antimalarial and COVID-19 Research

Compounds including N-(phenylsulfonyl)acetamide derivatives have been explored for their antimalarial activity. These synthesized sulfonamides have shown significant antimalarial activity and have been additionally proposed for use in COVID-19 treatment, given their ability to inhibit key enzymes (Fahim & Ismael, 2021).

Antiviral Activity

Sulfonamide derivatives, including those structurally related to N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, have been synthesized and shown to possess antiviral activity. Compounds in this group have demonstrated efficacy against tobacco mosaic virus, contributing to the field of antiviral research (Chen et al., 2010).

Solar Cell Applications

In the field of renewable energy, modifications of sulfonyl-substituted compounds have been utilized in the development of solar cells. For example, the morphology control in polycarbazole-based bulk heterojunction solar cells has been achieved by manipulating sulfonyl compounds, significantly improving photovoltaic performance (Chu et al., 2011).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives, which share structural features with N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, have been explored as potent antiallergy agents. These compounds have shown significant inhibition of allergic reactions in models, surpassing the efficacy of traditional antiallergy drugs (Hargrave et al., 1983).

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c1-2-25(22,23)12-6-4-3-5-9(12)15(21)20-16-19-13-10(17)7-8-11(18)14(13)24-16/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYJWNYSMLKIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

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